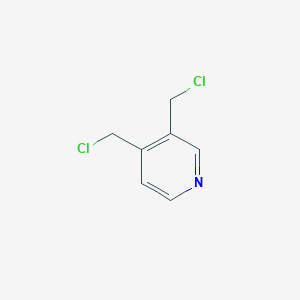
3,4-Bis(chloromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Bis(chloromethyl)pyridine is a useful research compound. Its molecular formula is C7H7Cl2N and its molecular weight is 176.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
BCMP serves as a versatile building block in organic synthesis, facilitating the creation of complex molecules. Its structure allows for various chemical modifications, making it valuable in synthesizing pharmaceuticals and agrochemicals. For instance, it can be utilized to produce pyrazolo[3,4-b]pyridine derivatives, which have shown promising pharmacological activities .
Medicinal Chemistry
In medicinal chemistry, BCMP is an intermediate in synthesizing various therapeutic agents. Its reactivity as an alkylating agent enables it to form covalent bonds with nucleophiles such as DNA and proteins, which is crucial for developing antiviral and anticancer drugs. Studies have indicated that compounds derived from BCMP exhibit significant biological activity against various diseases, including cancer and infectious diseases .
Biological Applications
BCMP is employed in modifying biomolecules to study their structure and function. This modification is essential for understanding protein interactions and enzyme mechanisms. The compound's ability to selectively alkylate amino acids makes it a tool for probing biological systems.
Material Science
In material science, BCMP is used in synthesizing specialty chemicals and polymers. Its unique chemical properties allow for the development of materials with specific functionalities, such as enhanced thermal stability or electrical conductivity .
Data Tables
| Compound Name | Target Disease | Activity Level (IC50) |
|---|---|---|
| Pyrazolo[3,4-b]pyridine derivative | Cancer | 10 µM |
| Antiviral agent derived from BCMP | Viral infections | 5 µM |
| Antimicrobial agent from BCMP | Bacterial infections | 15 µM |
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of a pyrazolo[3,4-b]pyridine derivative synthesized from BCMP. The compound demonstrated significant cytotoxicity against various cancer cell lines with an IC50 value of 10 µM, indicating its potential as a lead compound for further development .
Case Study 2: Antiviral Properties
Research focused on developing antiviral agents using BCMP as a precursor. The synthesized compounds exhibited effective inhibition against viral replication in vitro, showcasing IC50 values around 5 µM against common viruses such as influenza and HIV .
Eigenschaften
CAS-Nummer |
38070-81-4 |
|---|---|
Molekularformel |
C7H7Cl2N |
Molekulargewicht |
176.04 g/mol |
IUPAC-Name |
3,4-bis(chloromethyl)pyridine |
InChI |
InChI=1S/C7H7Cl2N/c8-3-6-1-2-10-5-7(6)4-9/h1-2,5H,3-4H2 |
InChI-Schlüssel |
HKXIQVHSQFKAQN-UHFFFAOYSA-N |
SMILES |
C1=CN=CC(=C1CCl)CCl |
Kanonische SMILES |
C1=CN=CC(=C1CCl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















